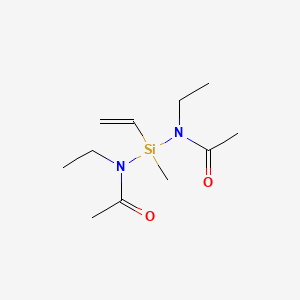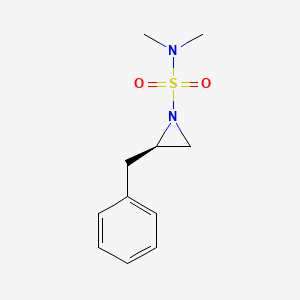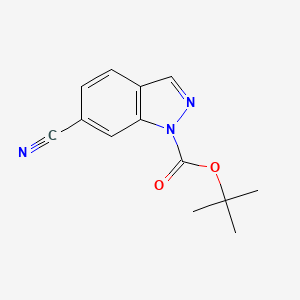![molecular formula C14H11NOS B11870272 2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-63-8](/img/structure/B11870272.png)
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene moiety attached to an isothiazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalene derivatives with isothiazolone precursors. One common method includes the use of naphthalene-2-carbaldehyde and 3-mercapto-1,2,4-triazole under specific conditions to form the desired isothiazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to other sulfur-containing heterocycles.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or cellular membranes. The isothiazolone ring is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one
- 2-(Phenylmethyl)isothiazol-3(2H)-one
- 2-(Benzyl)isothiazol-3(2H)-one
Uniqueness
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other isothiazolone derivatives that may have different substituents.
Propriétés
Numéro CAS |
918107-63-8 |
|---|---|
Formule moléculaire |
C14H11NOS |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS/c16-14-7-8-17-15(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2 |
Clé InChI |
VKZAXEGRPXHCLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


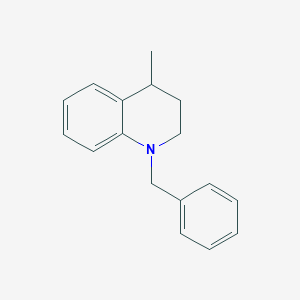




![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
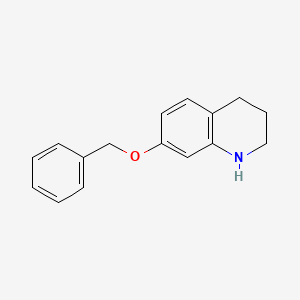
![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
